![molecular formula C20H20FN3O4S B3412477 5-fluoro-2-methoxy-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 933003-71-5](/img/structure/B3412477.png)
5-fluoro-2-methoxy-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide
Übersicht
Beschreibung
5-fluoro-2-methoxy-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide, also known as PXS-4728A, is a small molecule drug candidate that has been developed for the treatment of metabolic disorders such as type 2 diabetes and non-alcoholic steatohepatitis.
Wirkmechanismus
5-fluoro-2-methoxy-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide acts as a selective inhibitor of the enzyme adipose triglyceride lipase (ATGL), which is involved in the breakdown of triglycerides in adipose tissue and the liver. By inhibiting ATGL, 5-fluoro-2-methoxy-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide reduces the release of fatty acids from adipose tissue and the liver, leading to improved insulin sensitivity and reduced liver fat accumulation.
Biochemical and Physiological Effects:
In preclinical studies, 5-fluoro-2-methoxy-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide has been shown to improve glucose tolerance, reduce insulin resistance, and decrease liver fat accumulation. 5-fluoro-2-methoxy-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide also reduces inflammation and fibrosis in the liver, which are key features of non-alcoholic steatohepatitis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-fluoro-2-methoxy-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide is its specificity for ATGL, which reduces the risk of off-target effects. However, 5-fluoro-2-methoxy-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
Future studies on 5-fluoro-2-methoxy-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide could include clinical trials in humans to evaluate its safety and efficacy in the treatment of metabolic disorders. Other potential future directions could include the development of more potent and selective ATGL inhibitors, as well as the investigation of the role of ATGL in other metabolic processes.
Wissenschaftliche Forschungsanwendungen
5-fluoro-2-methoxy-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide has been extensively studied in preclinical models of metabolic disorders, including type 2 diabetes and non-alcoholic steatohepatitis. In these studies, 5-fluoro-2-methoxy-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide has been shown to improve insulin sensitivity, reduce liver fat accumulation, and decrease inflammation and fibrosis in the liver.
Eigenschaften
IUPAC Name |
5-fluoro-2-methoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-3-11-28-20-10-8-17(22-23-20)14-5-4-6-16(12-14)24-29(25,26)19-13-15(21)7-9-18(19)27-2/h4-10,12-13,24H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOYFELVBSTWDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.